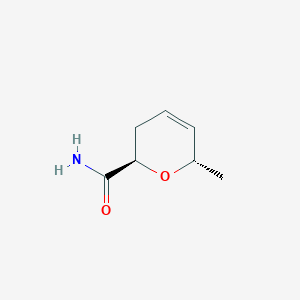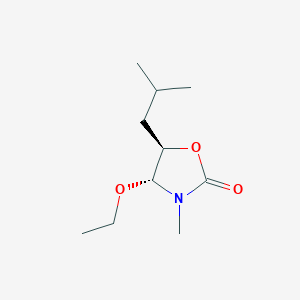
QUINIC ACID,(3R,5R)-1,3,4,5-TETRAHYDROXY-CYCLOHEXANECARBOXYLIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a naturally occurring compound found in various plants, including cinchona bark, apples, and strawberries. Quinic acid plays a significant role in plant metabolism and has various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Quinic acid can be synthesized through several methods, including the hydrolysis of quinic acid esters or the fermentation of certain microorganisms. The industrial production of quinic acid typically involves the extraction from plant sources, followed by purification processes to obtain the pure compound.
Industrial Production Methods: In the industrial setting, quinic acid is often extracted from plant materials using solvents such as water or organic solvents. The extracted compound is then purified through techniques like crystallization, chromatography, or distillation to achieve the desired purity and yield.
化学反应分析
Types of Reactions: Quinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Quinic acid can be oxidized to quinolactone using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction of quinic acid can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Quinic acid can undergo substitution reactions with halogenating agents like thionyl chloride (SOCl2) to form quinic acid derivatives.
Major Products Formed:
Quinolactone: Formed through the oxidation of quinic acid.
Reduced Quinic Acid Derivatives: Resulting from the reduction of quinic acid.
Quinic Acid Halides: Produced through substitution reactions.
科学研究应用
Quinic acid has a wide range of applications in scientific research, including:
Chemistry: Quinic acid is used as a starting material for the synthesis of various pharmaceuticals and fine chemicals.
Biology: It serves as a precursor in the biosynthesis of important biomolecules, such as chlorogenic acid, which has antioxidant properties.
Medicine: Quinic acid derivatives are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Quinic acid is utilized in the food and beverage industry as a flavoring agent and preservative.
作用机制
The mechanism by which quinic acid exerts its effects involves its interaction with molecular targets and pathways. Quinic acid and its derivatives can modulate various biological processes, such as enzyme inhibition and receptor binding, leading to their therapeutic effects.
相似化合物的比较
Quinic acid is compared with other similar compounds, such as:
Chlorogenic Acid: A derivative of quinic acid with antioxidant properties.
Caffeic Acid: Another phenolic acid structurally related to quinic acid.
Gallic Acid: A trihydroxybenzoic acid with similar antioxidant properties.
Uniqueness: Quinic acid is unique in its ability to serve as a precursor for various bioactive compounds and its widespread presence in natural sources.
属性
CAS 编号 |
115919-31-8 |
|---|---|
分子式 |
C9H17O5P |
分子量 |
0 |
同义词 |
QUINIC ACID,(3R,5R)-1,3,4,5-TETRAHYDROXY-CYCLOHEXANECARBOXYLIC ACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




